molecular formula C7H6BrN3 B3032145 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1159812-31-3

7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B3032145
CAS No.: 1159812-31-3
M. Wt: 212.05
InChI Key: VHVKJEPMBOPRJQ-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position of the triazolo[1,5-a]pyridine ring system. It has a molecular weight of 212.05 g/mol and is typically found as a white to yellow solid .

Mechanism of Action

Target of Action

It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives, to which this compound belongs, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves a tandem reaction using enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound .

Biochemical Pathways

Given that 1,2,4-triazolo[1,5-a]pyridine derivatives can act as inhibitors for rorγt, phd-1, jak1, and jak2 , it can be inferred that this compound may influence the pathways associated with these targets, leading to downstream effects.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties suggest that the compound may have good bioavailability.

Result of Action

Given its potential role as an inhibitor for rorγt, phd-1, jak1, and jak2 , it can be inferred that the compound may have significant effects on cellular signaling and function.

Action Environment

It is worth noting that the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved under microwave conditions, suggesting that the reaction conditions can influence the formation of the compound .

Biochemical Analysis

Biochemical Properties

7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), inhibiting their activity . These interactions are essential for its potential therapeutic applications, including the treatment of hyperproliferative disorders and cardiovascular diseases .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to act as an inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt), impacting gene expression related to immune responses . Additionally, its inhibitory effects on JAK1 and JAK2 further influence cellular signaling pathways involved in inflammation and cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity and subsequently altering downstream signaling pathways . This inhibition leads to changes in gene expression and cellular responses, making it a potential candidate for therapeutic interventions in diseases characterized by excessive cell proliferation and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on target enzymes over extended periods . Long-term studies have shown that it can sustainably modulate cellular functions without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function and overall metabolism . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily in the liver, where it undergoes various biotransformation processes . These metabolic pathways are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution patterns are essential for determining its bioavailability and overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its effects on gene expression and enzyme activity . Post-translational modifications and targeting signals play a role in its precise localization, ensuring its optimal function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The reaction conditions are optimized to ensure high yield and purity, often involving dry toluene as a solvent and temperatures around 140°C .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: NaOCl, MnO₂

    Reduction: NaBH₄

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed:

Scientific Research Applications

7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its overall stability and solubility .

Properties

IUPAC Name

7-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-9-7-4-6(8)2-3-11(7)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVKJEPMBOPRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728991
Record name 7-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159812-31-3
Record name 7-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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